2-(phenoxymethyl)-N-(2-phenylethyl)furan-3-carboxamide
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Overview
Description
2-(Phenoxymethyl)-N-(2-phenylethyl)furan-3-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a phenoxymethyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenoxymethyl)-N-(2-phenylethyl)furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenoxymethyl Group: This step involves the reaction of the furan ring with a phenoxymethyl halide (e.g., phenoxymethyl chloride) in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate with an appropriate amine, such as 2-phenylethylamine, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(Phenoxymethyl)-N-(2-phenylethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or alcohols.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted phenoxymethyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving furan derivatives.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(phenoxymethyl)-N-(2-phenylethyl)furan-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The furan ring and phenoxymethyl group may play a role in binding to these targets, while the carboxamide group may influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2-(Phenoxymethyl)furan-3-carboxamide: Lacks the phenylethyl group.
N-(2-Phenylethyl)furan-3-carboxamide: Lacks the phenoxymethyl group.
2-(Phenoxymethyl)-N-methylfuran-3-carboxamide: Contains a methyl group instead of the phenylethyl group.
Uniqueness
2-(Phenoxymethyl)-N-(2-phenylethyl)furan-3-carboxamide is unique due to the presence of both the phenoxymethyl and phenylethyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This combination of functional groups can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
Biological Activity
The compound 2-(phenoxymethyl)-N-(2-phenylethyl)furan-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a furan ring substituted with a phenoxymethyl group and an N-(2-phenylethyl) moiety, which contributes to its unique chemical properties. The general formula can be represented as follows:
Table 1: Structural Features
Feature | Description |
---|---|
Furan Ring | Five-membered aromatic heterocycle |
Phenoxymethyl Group | Aromatic ether substituent |
N-(2-phenylethyl) | Aliphatic amine substituent |
Pharmacological Properties
Research indicates that This compound exhibits a range of biological activities, including:
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : It could inhibit specific enzymes related to inflammatory pathways or cancer progression.
- Receptor Modulation : Interaction with cellular receptors may alter signal transduction pathways involved in cell growth and inflammation.
- Gene Expression Regulation : Potential to modulate the expression of genes associated with immune response and tumorigenesis.
Case Study 1: Anti-inflammatory Activity
In a study examining compounds structurally similar to This compound , researchers found that these compounds significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) in vitro. This suggests potential for therapeutic applications in autoimmune diseases.
Case Study 2: Anticancer Effects
A recent investigation into furan derivatives revealed that certain analogs exhibited cytotoxic effects against breast cancer cell lines. The study highlighted the importance of the furan ring in enhancing biological activity, indicating that modifications could lead to more potent anticancer agents.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anti-inflammatory | Inhibition of TNF-α | , |
Anticancer | Cytotoxicity against cancer cells | , |
Antimicrobial | Activity against bacterial strains | , |
Table 3: Comparison with Related Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Compound A (similar structure) | Contains a thiophene ring | Moderate anti-inflammatory |
Compound B (related furan derivative) | Substituted at different positions | Significant anticancer activity |
Properties
IUPAC Name |
2-(phenoxymethyl)-N-(2-phenylethyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-20(21-13-11-16-7-3-1-4-8-16)18-12-14-23-19(18)15-24-17-9-5-2-6-10-17/h1-10,12,14H,11,13,15H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAMRBIYNGUTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(OC=C2)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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